molecular formula C17H15BrN3Na2O6P B12350648 disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate

disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate

Cat. No.: B12350648
M. Wt: 514.2 g/mol
InChI Key: BXBQZUBVSKORRD-OBJGWRCPSA-L
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Description

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its diverse biological activities and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Amination: Introduction of the amino group to the ethyl side chain.

    Phosphonation: Addition of the phosphonatomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives.

Scientific Research Applications

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2,3-dione and its derivatives.

    Bromophenyl Compounds: Compounds containing a bromophenyl group, such as 4-bromophenylalanine.

    Phosphonatomethyl Compounds: Compounds with a phosphonatomethyl group, such as phosphonatomethylglycine.

Uniqueness

Disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15BrN3Na2O6P

Molecular Weight

514.2 g/mol

IUPAC Name

disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate

InChI

InChI=1S/C17H15BrN3O5P.2Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;/h2-9,17,19H,1H3,(H2,24,25,26);;;1H2/q;2*+1;/p-2/t9-,17?;;;/m0.../s1

InChI Key

BXBQZUBVSKORRD-OBJGWRCPSA-L

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=CC=CC3=NC(=O)C(=O)N=C32)P(=O)([O-])[O-].O.[Na+].[Na+]

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=CC=CC3=NC(=O)C(=O)N=C32)P(=O)([O-])[O-].O.[Na+].[Na+]

Origin of Product

United States

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